molecular formula C22H25BO2 B12618816 2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942069-77-4

2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12618816
CAS No.: 942069-77-4
M. Wt: 332.2 g/mol
InChI Key: XSMZJJSCESBCSB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborolane ring, which is substituted with a phenylethynyl group and dimethyl groups on the phenyl ring. The presence of the boron atom imparts unique chemical properties, making it valuable for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with an appropriate aryl halide under palladium-catalyzed cross-coupling conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance reaction efficiency and yield. The use of high-throughput screening methods to identify the best catalyst and reaction conditions can also streamline the production process. Additionally, the purification of the final product can be achieved through techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The phenylethynyl group can be reduced to a phenyl group using hydrogenation reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects in cancer treatment through BNCT.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the dioxaborolane ring but has similar reactivity due to the presence of the boron atom.

    4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: Similar structure but without the dimethyl groups on the phenyl ring.

    2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the phenylethynyl group.

Uniqueness

2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the phenylethynyl group and the dimethyl-substituted phenyl ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various synthetic and research applications.

Properties

CAS No.

942069-77-4

Molecular Formula

C22H25BO2

Molecular Weight

332.2 g/mol

IUPAC Name

2-[3,4-dimethyl-5-(2-phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C22H25BO2/c1-16-14-20(23-24-21(3,4)22(5,6)25-23)15-19(17(16)2)13-12-18-10-8-7-9-11-18/h7-11,14-15H,1-6H3

InChI Key

XSMZJJSCESBCSB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C#CC3=CC=CC=C3)C)C

Origin of Product

United States

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